REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:16])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[Br:17]Br>C(Cl)(Cl)(Cl)Cl>[Br:17][C:7]1[CH:6]=[CH:5][C:4]([C:8]([CH3:16])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])=[CH:3][C:2]=1[OH:1]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(C)(CCCCCC)C
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred an additional 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 0° C.
|
Type
|
CUSTOM
|
Details
|
was then evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 150 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)(CCCCCC)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |